1-(4-(3-Methylazetidin-1-yl)phenyl)ethanone

Description

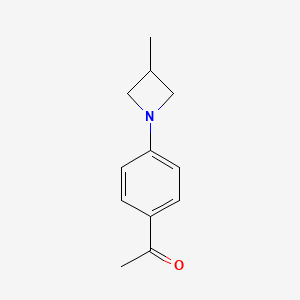

1-(4-(3-Methylazetidin-1-yl)phenyl)ethanone is a ketone derivative featuring a 3-methylazetidine moiety attached to the para position of a phenyl ring, which is further linked to an ethanone group. Azetidine, a four-membered saturated heterocyclic ring containing one nitrogen atom, introduces unique steric and electronic properties due to its small ring size and inherent ring strain . This compound is of interest in medicinal chemistry and materials science due to its balanced reactivity and structural rigidity, which may facilitate selective interactions with molecular targets or serve as a precursor in synthetic pathways.

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

1-[4-(3-methylazetidin-1-yl)phenyl]ethanone |

InChI |

InChI=1S/C12H15NO/c1-9-7-13(8-9)12-5-3-11(4-6-12)10(2)14/h3-6,9H,7-8H2,1-2H3 |

InChI Key |

YRXYGSFBLVJHPD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(C1)C2=CC=C(C=C2)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3-Methylazetidin-1-yl)phenyl)ethanone typically involves the reaction of 3-methylazetidine with 4-bromoacetophenone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the azetidine nitrogen attacks the carbonyl carbon of the acetophenone, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in the synthesis include acetonitrile and dichloromethane, while bases such as potassium carbonate or sodium hydride are employed to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(3-Methylazetidin-1-yl)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Bromine in acetic acid for bromination.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Drug Development

The compound serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting pain and inflammation. For instance, derivatives of this compound have been investigated for their potential as COX-2 inhibitors, which are known for their analgesic and anti-inflammatory properties .

Anticancer Research

Recent studies have indicated that compounds related to 1-(4-(3-Methylazetidin-1-yl)phenyl)ethanone exhibit significant antitumor activity. For example, a related compound was evaluated by the National Cancer Institute and showed promising results against various human tumor cell lines, demonstrating its potential for further development in cancer therapeutics .

Synthetic Chemistry

The compound is utilized in synthetic chemistry as a building block for creating more complex molecules. Its azetidine structure allows for various modifications, leading to new derivatives with enhanced biological activities .

Data Tables

Case Study 1: COX-2 Inhibitors

A study published in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis of COX-2 inhibitors derived from this compound. The synthesized compounds were tested for their anti-inflammatory effects, showing a reduction in inflammation markers in vitro .

Case Study 2: Antitumor Activity

In a recent investigation, derivatives of this compound were screened against a panel of cancer cell lines. The results indicated that certain modifications to the azetidine ring significantly enhanced the anticancer properties, suggesting pathways for developing new chemotherapeutics .

Mechanism of Action

The mechanism of action of 1-(4-(3-Methylazetidin-1-yl)phenyl)ethanone involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to modulation of their activity. The phenyl ring may also participate in π-π interactions with aromatic residues in proteins, influencing their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(4-(3-Methylazetidin-1-yl)phenyl)ethanone with structurally related compounds, emphasizing differences in substituents, ring systems, and functional groups that influence chemical reactivity, physical properties, and biological activity.

Structural and Electronic Comparisons

| Compound Name | Substituent/Ring System | Key Structural Differences | Impact on Properties | References |

|---|---|---|---|---|

| This compound | 3-Methylazetidine (para) | Four-membered azetidine ring with methyl group | High ring strain, moderate basicity, enhanced lipophilicity | |

| 1-(1-Methylpiperidin-3-yl)ethanone | 1-Methylpiperidine (six-membered ring) | Larger, less strained piperidine ring | Lower reactivity, higher stability | |

| 1-(4-Methoxy-3-methylphenyl)ethanone | Methoxy and methyl groups (meta) | No heterocycle; substituents in meta position | Altered electronic distribution, reduced steric hindrance | |

| 1-(4-(Phenylamino)phenyl)ethanone | Phenylamino group (para) | Aromatic amino substituent | Increased hydrogen bonding capacity | |

| 1-[4-(1-methylethenyl)phenyl]ethanone | Isopropenyl group (para) | Unsaturated isopropenyl substituent | Enhanced electrophilicity at the double bond |

Key Observations:

- Ring Size and Strain: The azetidine ring in the target compound introduces higher ring strain compared to six-membered piperidine analogs (e.g., 1-(1-Methylpiperidin-3-yl)ethanone), which may increase reactivity in ring-opening or substitution reactions .

- Substituent Position: Para-substituted derivatives (e.g., 1-(4-Methoxy-3-methylphenyl)ethanone) exhibit distinct electronic effects compared to meta-substituted analogs, influencing their solubility and interaction with biological targets .

Physical and Chemical Properties

- Lipophilicity: The 3-methylazetidine group enhances lipophilicity compared to hydroxyl- or amino-substituted analogs (e.g., 1-(4-hydroxyphenyl)ethanone), favoring membrane penetration in biological systems .

- Thermal Stability : Azetidine derivatives may exhibit lower thermal stability than piperidine-based compounds due to ring strain, requiring specialized storage conditions .

- Reactivity: The ethanone group in all analogs participates in nucleophilic additions, but the electron-donating methylazetidine group may reduce electrophilicity at the ketone compared to electron-withdrawing substituents (e.g., trifluoromethylpyridinyl analogs) .

Biological Activity

1-(4-(3-Methylazetidin-1-yl)phenyl)ethanone, a compound of interest in medicinal chemistry, has been studied for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article summarizes the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the formation of the azetidine ring followed by the introduction of the phenyl group through various coupling methods. Detailed synthetic pathways are crucial for understanding the compound's structure-activity relationship (SAR).

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) have shown promising results:

- IC50 Values : The compound exhibited IC50 values ranging from 15.6 to 23.9 µM against MCF-7 and HCT-116 cell lines, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .

- Mechanisms of Action : Mechanistic studies suggest that the compound induces apoptosis in cancer cells. For instance, it triggers cell cycle arrest and activates apoptotic pathways, leading to increased cell death in treated populations .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli:

- Activity Profile : The compound showed significant antibacterial effects with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Studies

A series of case studies have been conducted to further elucidate the biological activity of this compound:

- Study on MCF-7 Cells : A study involving MCF-7 cells treated with varying concentrations of this compound revealed a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP .

- Antibacterial Efficacy : In vivo studies demonstrated that this compound could significantly reduce bacterial load in infected animal models, suggesting its potential as a therapeutic agent against bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.